3,5-Dichlorophenol
Overview
Description
3,5-Dichlorophenol is a chlorinated derivative of phenol with the molecular formula C6H4Cl2O. It is a white crystalline solid with a phenolic odor. This compound is primarily used as an intermediate in the synthesis of various chemicals, including pesticides, disinfectants, and pharmaceuticals .
Mechanism of Action
Target of Action
3,5-Dichlorophenol (3,5-DCP) is a chlorinated derivative of phenol
Mode of Action
They can also cause oxidative stress, leading to cell damage .
Biochemical Pathways
3,5-DCP is involved in bacterial degradation pathways . Certain bacteria can use chlorophenols as their sole carbon and energy sources . The enzymes involved in these pathways catalyze the dechlorination of 3,5-DCP, transforming it into less chlorinated phenols .
Result of Action
Chlorophenols are known to cause oxidative stress, leading to cell damage . They can also disrupt normal cellular functions by interfering with various enzymes and proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-DCP. For instance, the presence of other organic compounds can affect its degradation in the environment. The pH and temperature of the environment can also influence its stability and reactivity .
Biochemical Analysis
Biochemical Properties
It is known that chlorinated phenols can interact with various enzymes and proteins
Cellular Effects
It is known that chlorophenols can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that chlorophenols can bind to various biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that chlorophenols can have long-term effects on cellular function in both in vitro and in vivo studies
Dosage Effects in Animal Models
It is known that chlorophenols can have toxic or adverse effects at high doses
Metabolic Pathways
It is known that chlorophenols can be metabolized via the ortho-cleavage pathway by 1,2-dioxygenases
Transport and Distribution
It is known that chlorophenols can interact with various transporters and binding proteins
Subcellular Localization
It is known that chlorophenols can be directed to specific compartments or organelles within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dichlorophenol can be synthesized through the chlorination of phenol. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions. The reaction proceeds as follows: [ \text{C6H5OH} + 2 \text{Cl2} \rightarrow \text{C6H3Cl2OH} + 2 \text{HCl} ]
Industrial Production Methods: In industrial settings, this compound is produced by the direct chlorination of phenol using chlorine gas. The process is carried out in a chlorination reactor, where phenol is continuously fed, and chlorine gas is introduced. The reaction is exothermic, and the temperature is carefully controlled to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichlorophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated quinones.
Reduction: It can be reduced to form chlorinated cyclohexanols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used.
Major Products Formed:
Oxidation: Chlorinated quinones.
Reduction: Chlorinated cyclohexanols.
Substitution: Various chlorinated derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dichlorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: It is used in studies related to enzyme inhibition and microbial activity.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: It is used in the production of pesticides, disinfectants, and dyes.
Comparison with Similar Compounds
- 2,3-Dichlorophenol
- 2,4-Dichlorophenol
- 2,5-Dichlorophenol
- 2,6-Dichlorophenol
- 3,4-Dichlorophenol
Comparison: 3,5-Dichlorophenol is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to other dichlorophenols, it has distinct physical and chemical properties that make it suitable for specific industrial and research applications .
Properties
IUPAC Name |
3,5-dichlorophenol | |
---|---|---|
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOMSPZBQMDLTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O | |
Record name | 3,5-DICHLOROPHENOL | |
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Record name | 3,5-DICHLOROPHENOL | |
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DSSTOX Substance ID |
DTXSID2025006 | |
Record name | 3,5-Dichlorophenol | |
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Molecular Weight |
163.00 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Prisms (from petroleum ether) or pink crystals. (NTP, 1992), Colorless solid; [ICSC] Yellowish solid; [MSDSonline], COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. | |
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Record name | 3,5-Dichlorophenol | |
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Boiling Point |
451 °F at 760 mmHg (NTP, 1992), 233 °C, at 100.9kPa: 233 °C | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Very soluble in ethanol, ethyl ether; soluble in petroleum ether, In water, 5,380 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.54 (poor) | |
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Density |
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0 | |
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Vapor Density |
Relative vapor density (air = 1): 5.6 | |
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Vapor Pressure |
0.08 [mmHg], 0.00842 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 1 | |
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Mechanism of Action |
Chlorinated phenols ... are very effective (in vitro) as uncouplers of oxidative phosphorylation. They thus prevent incorporation of inorganic phosphate into ATP without affecting electron transport. As a result of this action, cells continue to respire but soon are depleted of ATP necessary for growth. /Chlorophenols/ | |
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Impurities |
... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/ | |
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Color/Form |
Prisms from petroleum ether | |
CAS No. |
591-35-5 | |
Record name | 3,5-DICHLOROPHENOL | |
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Melting Point |
154 °F (NTP, 1992), 68 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,5-dichlorophenol?
A1: this compound has a molecular formula of C6H4Cl2O and a molecular weight of 163.00 g/mol.
Q2: Is there spectroscopic data available about this compound?
A2: Yes, several studies have investigated the spectroscopic properties of 3,5-DCP. For instance, researchers have used chlorine nuclear quadrupole resonance (NQR) to study the effect of hydrogen bonding on the electric field gradient asymmetry parameter [, ]. Additionally, 1H-MAS-NMR studies have explored the chemical shifts of hydrogen atoms involved in hydrogen bonding with 3,5-DCP [].
Q3: How does the presence of this compound affect the fluorescence of aluminum(III) 8-quinolinolate?
A3: Research indicates that adding this compound to a solution of tris(8-quinolinolato)aluminum(III) in carbon tetrachloride significantly enhances its fluorescence []. This enhancement is attributed to the formation of hydrogen bonds between the metal chelate and 3,5-DCP. Furthermore, the presence of 3,5-DCP also protects the chelate from decomposition by UV light.
Q4: Can this compound be used in synergistic extraction processes?
A4: Yes, 3,5-DCP demonstrates synergistic effects in various extraction processes. Studies show that it significantly enhances the extraction of titanium(IV) with acetylacetone []. This enhancement is particularly noteworthy as titanium(IV) usually exhibits poor extractability compared to other metals in its group.
Q5: Have any computational studies been conducted on this compound?
A5: Yes, computational chemistry methods have been employed to study the interactions of 3,5-DCP with various molecules. For example, ab initio calculations were used to investigate the complex formation between 3,5-DCP and trioctylphosphine oxide (TOPO) []. These calculations revealed that 3,5-DCP forms 1:1 hydrogen-bonded complexes with TOPO, with the binding affinity influenced by the presence of water.
Q6: How does the position of chlorine atoms on the phenol ring affect biodegradability?
A6: Research indicates that the position of chlorine atoms on the phenol ring significantly influences the biodegradability of chlorophenols []. Studies on anaerobic biodegradation of chlorophenols showed that reductive dechlorination occurs preferentially at the ortho and meta positions relative to the phenolic OH group.
Q7: What are the known toxicological effects of this compound on aquatic organisms?
A7: 3,5-DCP is known to be toxic to aquatic organisms [, , , , ]. Studies have shown that it can inhibit the growth of various aquatic species, including bacteria, algae, and invertebrates.
Q8: What methods have been investigated for the removal of this compound from wastewater?
A8: Several methods have been explored for removing 3,5-DCP from wastewater. These include adsorption using alternative adsorbents like red mud and black nickel mud [, ], biodegradation using microorganisms [, , , ], and advanced oxidation processes like UV-C photolysis and UV-C-activated persulfate oxidation [].
Q9: Can this compound be anaerobically biodegraded?
A9: Yes, anaerobic biodegradation of 3,5-DCP has been observed in various studies [, ]. For instance, researchers found that a methanogenic consortium could dechlorinate 3,5-DCP under specific conditions, highlighting the potential for biological treatment of this compound.
Q10: How does this compound behave in freshwater lake sediment under anaerobic conditions?
A10: Research has shown that 3,5-DCP undergoes anaerobic transformation in freshwater lake sediment []. This transformation follows specific pathways depending on the prevailing redox conditions, leading to the formation of various chlorophenol intermediates.
Q11: Are there less toxic alternatives to traditionally used reference substances in toxicity testing?
A11: Yes, researchers are exploring less toxic alternatives to conventional reference substances like 3,5-DCP in toxicity testing []. For example, sodium chloride has shown promise as a less toxic alternative in Lemna minor growth inhibition tests.
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